tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)sulfanylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRJJCWDLDDTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine (C₃H₇N) serves as the foundational scaffold. Industrial production often employs cyclization of 1,3-diaminopropane derivatives or reduction of pyrrolidine analogues. Key methods include:
Method A: Gabriel Synthesis
- Reactants : 1,3-Dibromopropane and potassium phthalimide.
- Conditions : Reflux in ethanol (12 h, 78°C).
- Yield : 45–50% azetidine after hydrazinolysis.
Method B: Cyclization of Amino Alcohols
- Reactants : 3-Amino-1-propanol and toluenesulfonyl chloride.
- Conditions : Base-mediated (NaOH) intramolecular cyclization.
- Yield : 60–65%.
Introduction of the Boc Protecting Group
Boc Protection of Azetidine
- Reactants : Azetidine, di-tert-butyl dicarbonate (Boc₂O), and 4-dimethylaminopyridine (DMAP).
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 h.
- Yield : 90–95% tert-butyl azetidine-1-carboxylate.
Thioether Linkage Formation
Nucleophilic Aromatic Substitution (SNAr)
Reactants :
- Electrophile : 4-Fluorobenzaldehyde (activated by the aldehyde group).
- Nucleophile : tert-Butyl 3-mercaptoazetidine-1-carboxylate.
Conditions :
- Solvent : Dimethylformamide (DMF).
- Base : Potassium carbonate (K₂CO₃).
- Temperature : 80°C, 24 h under nitrogen.
Mechanism :
- Deprotonation of the thiol to generate a thiolate ion.
- Thiolate attack at the para position of 4-fluorobenzaldehyde, displacing fluoride.
Challenges :
- Competing oxidation of thiol to disulfide (mitigated by inert atmosphere).
- Limited reactivity of 4-fluorobenzaldehyde (requires elevated temperatures).
Ullmann-Type C–S Coupling
Reactants :
- Aryl Halide : 4-Bromobenzaldehyde.
- Thiol : tert-Butyl 3-mercaptoazetidine-1-carboxylate.
Catalyst System :
- Copper(I) iodide (CuI) : 10 mol%.
- Ligand : 1,10-Phenanthroline (20 mol%).
- Base : Cesium carbonate (Cs₂CO₃).
Conditions :
- Solvent : Dimethyl sulfoxide (DMSO).
- Temperature : 110°C, 36 h.
Advantages Over SNAr :
- Tolerates less-activated aryl halides.
- Higher yields due to catalytic efficiency.
Formylation of the Aryl Ring
Vilsmeier–Haack Formylation
Reactants :
- Substrate : tert-Butyl 3-((4-methylphenyl)thio)azetidine-1-carboxylate.
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Conditions :
- Temperature : 0°C to reflux.
- Workup : Quench with ice-water, neutralize with NaHCO₃.
Yield : 50–55%.
Limitations :
- Requires pre-installed methyl group for directed ortho-metallation.
- Overformylation risks at elevated temperatures.
Direct Oxidation of Benzyl Alcohols
Reactants :
- Substrate : tert-Butyl 3-((4-(hydroxymethyl)phenyl)thio)azetidine-1-carboxylate.
- Oxidizing Agent : Pyridinium chlorochromate (PCC) in DCM.
Integrated Synthetic Routes
Route 1: Boc Protection → Thioether Formation → Formylation
- Boc Protection : 90–95% yield.
- SNAr with 4-Fluorobenzaldehyde : 55–60% yield.
- Vilsmeier–Haack Formylation : 50–55% yield.
Route 2: Formylation → Ullmann Coupling → Boc Protection
- Formylation of 4-Bromobenzaldehyde : 70% yield.
- Ullmann Coupling with Azetidine Thiol : 65–70% yield.
- Boc Protection : 90–95% yield.
Industrial-Scale Optimization
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The azetidine ring structure is known for its presence in various biologically active compounds. The incorporation of the 4-formylphenylthio group enhances the compound's potential as a pharmacophore, making it a candidate for further biological evaluation.
- Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds can exhibit anticancer properties. Research is ongoing to evaluate the efficacy of tert-butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate against specific cancer cell lines, focusing on mechanisms of action such as apoptosis induction and cell cycle arrest .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, enabling the creation of complex molecules.
- Building Block for Heterocycles : The compound can be used to synthesize other heterocycles that may have enhanced biological activities or novel properties. For instance, it can participate in nucleophilic substitution reactions to introduce different substituents at the azetidine nitrogen .
Pharmaceutical Formulations
Due to its favorable solubility and stability characteristics, this compound can be explored for use in drug formulations. Its properties may enhance the bioavailability of certain drugs when used as an excipient or active ingredient.
Case Study 1: Anticancer Activity Evaluation
A study investigated the effects of azetidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxic effects, leading to further exploration of their mechanisms and potential as therapeutic agents .
Case Study 2: Synthesis Pathways
Research focused on developing efficient synthetic routes for obtaining this compound from readily available precursors. The synthesis involved multiple steps including thioether formation and azetidine ring closure, demonstrating its utility in generating complex structures from simple starting materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The azetidine ring and thioether linkage contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a tert-butyloxycarbonyl (Boc) protecting group, a thioether linkage (-S-), and a 4-formylphenyl substituent. This combination offers stability for synthetic intermediates while enabling reactivity at the formyl and sulfur moieties .
Comparison with Structurally Similar Compounds
tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate (CAS 253801-18-2)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
- Molecular Formula: C₁₀H₁₈BrNO₂
- Key Differences :
- Physicochemical Properties :
tert-Butyl 3-(phenylamino)azetidine-1-carboxylate (CAS 528882-16-8)
- Molecular Formula : C₁₄H₂₀N₂O₂
- Key Differences: Phenylamino group replaces the 4-formylphenylthio substituent. Similarity Score: 0.89 (structural similarity based on azetidine and Boc groups) .
tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (Compound 58)
- Synthesis: Prepared via Method B (35% yield), involving iodonium salt and tert-butyl 3-(phenethylamino)azetidine-1-carboxylate .
- Structural Complexity: Contains tetrafluoropropyl and ethoxycarbonylphenoxy groups, increasing steric hindrance and fluorine-mediated metabolic stability compared to the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound (1820718-53-3) | C₁₅H₁₉NO₃S | 293.38 | Boc, thioether, 4-formylphenyl |
| tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate (253801-18-2) | C₁₅H₁₉NO₃ | 279.32 | Boc, 4-formylphenyl |
| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) | C₁₀H₁₈BrNO₂ | 264.16 | Boc, bromoethyl |
| tert-Butyl 3-(phenylamino)azetidine-1-carboxylate (528882-16-8) | C₁₄H₂₀N₂O₂ | 248.32 | Boc, phenylamino |
Key Findings and Insights
- Thioether vs. Ether/Amino Groups: The thioether in the target compound provides distinct redox stability and nucleophilic reactivity compared to ether or amino analogs .
- Boc Protection : Common across all compared compounds, enabling deprotection under mild acidic conditions for downstream functionalization .
- Safety Profile : The target compound’s H302 (harmful if swallowed) and H335 (respiratory irritation) warnings highlight handling precautions absent in other analogs .
Biological Activity
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate, a synthetic organic compound with the molecular formula C15H19NO3S and a molecular weight of approximately 293.4 g/mol, is characterized by its unique structural features including a tert-butyl group, an azetidine ring, and a thioether linkage to a 4-formylphenyl group. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Azetidine Ring: A four-membered nitrogen-containing ring that may facilitate interactions with biological targets.
- Thioether Linkage: The sulfur atom in the thioether may enhance lipophilicity and biological interactions.
- Carboxylate Group: This functional group is likely to participate in various chemical reactions, enhancing the compound's reactivity.
Potential Biological Activities:
- CNS Activity: Due to structural similarities with other CNS-active compounds, it may exhibit psychoactive properties.
- Antimicrobial Properties: Compounds containing thioether linkages have been noted for their potential antimicrobial effects.
- Anticancer Potential: The structural features may allow for interaction with cancer cell pathways, though specific studies are needed to confirm this.
Synthesis and Characterization
The synthesis of this compound involves multiple steps requiring precise control over reaction conditions to achieve high yields and purity. The synthetic pathway typically includes:
- Formation of the azetidine ring.
- Introduction of the thioether linkage.
- Functionalization at the carboxylic position.
Comparative Analysis with Similar Compounds
To understand its potential biological activity, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate | Contains an amino group instead of formyl | Potentially different biological activity |
| Phenethyl 3-thioazetidine-1-carboxylic acid | Lacks tert-butyl group | Different solubility characteristics |
| Benzothiazole derivatives | Contains sulfur but lacks azetidine structure | Different pharmacological profiles |
This table highlights how this compound's unique combination of functionalities may enhance its reactivity and interactions compared to similar compounds.
Future Research Directions
Further studies are necessary to elucidate the specific mechanisms of action and biological activities associated with this compound. Suggested research avenues include:
- In vitro Assays: To evaluate cytotoxicity and potential therapeutic effects against various cancer cell lines.
- Molecular Docking Studies: To predict binding affinities with relevant biological targets.
- Animal Models: To assess pharmacokinetics and in vivo efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions starting from tert-butyl azetidine precursors. Key steps include:
- Thioether formation : Reacting an azetidine derivative (e.g., tert-butyl 3-mercaptoazetidine-1-carboxylate) with 4-formylphenyl halides via nucleophilic substitution. Catalysts like triethylamine or DMAP in anhydrous solvents (THF, DMF) are used to enhance coupling efficiency .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is retained during synthesis to protect the azetidine nitrogen, ensuring regioselectivity in subsequent reactions .
- Characterization : Confirmation of structure via H/C NMR and high-resolution mass spectrometry (HRMS) is critical, as seen in analogous azetidine derivatives .
Q. How does the thioether linkage influence the compound's physicochemical properties compared to ether or amine analogs?
- Analysis : The sulfur atom in the thioether group increases lipophilicity (logP) compared to oxygen-based ethers, potentially enhancing membrane permeability. This can be quantified via HPLC-based logP measurements. Additionally, the thioether’s lower electronegativity may reduce hydrogen-bonding capacity, impacting solubility in polar solvents .
Advanced Research Questions
Q. What experimental approaches optimize the coupling efficiency between the azetidine ring and 4-formylthiophenyl group?
- Methodology :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) or copper(I) iodide can accelerate cross-coupling reactions, as demonstrated in structurally similar bromothiophene-azetidine derivatives .
- Solvent effects : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis), while microwave-assisted synthesis reduces reaction time .
- Kinetic studies : Monitoring reaction progress via TLC or in situ IR spectroscopy helps identify optimal stoichiometry and temperature (typically 60–80°C) .
Q. How can researchers resolve contradictions in reported stability data for tert-butyl-protected azetidine derivatives?
- Data Analysis :
- Structural comparisons : Stability discrepancies may arise from substituent effects. For example, electron-withdrawing groups (e.g., formyl) on the phenyl ring can destabilize the Boc group, leading to premature deprotection. Accelerated stability studies under varying pH and temperature conditions are recommended .
- Analytical validation : Use differential scanning calorimetry (DSC) to assess thermal decomposition profiles and compare with literature data for tert-butyl azetidine carboxylates .
Q. What role does the azetidine ring’s conformation play in the compound’s biological activity?
- Mechanistic Insight :
- The four-membered azetidine ring imposes conformational rigidity, favoring specific binding modes with biological targets (e.g., enzymes or receptors). Molecular docking studies with SARS-CoV-2 3CLpro inhibitors highlight how azetidine derivatives exploit steric constraints for selective interactions .
- Comparative studies with piperidine analogs (six-membered rings) reveal reduced off-target effects due to the azetidine’s compact structure .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during the introduction of the 4-formylphenylthio group?
- Solutions :
- Protecting the aldehyde : Temporarily protecting the formyl group as an acetal (e.g., using ethylene glycol) prevents undesired nucleophilic attacks during thioether formation .
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from byproducts like disulfides .
Q. How can stereochemical outcomes be controlled in derivatives of this compound?
- Approach :
- Chiral auxiliaries : Use (R)- or (S)-configured tert-butyl sulfinamide intermediates to induce asymmetry during azetidine functionalization, as demonstrated in enantioselective syntheses .
- Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) resolves absolute configurations and informs structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
